4-amino-1-ethyl-1H-pyrazole-3-carboxamide
Overview
Description
“4-amino-1-ethyl-1H-pyrazole-3-carboxamide” is a chemical compound with the empirical formula C6H10N4O and a molecular weight of 154.17 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The SMILES string for this compound isCCn1cc(N)c(n1)C(N)=O
. The InChI is 1S/C6H10N4O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11)
. These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“4-amino-1-ethyl-1H-pyrazole-3-carboxamide” is a solid substance . Its empirical formula is C6H10N4O and it has a molecular weight of 154.17 .Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives, including “4-amino-1-ethyl-1H-pyrazole-3-carboxamide”, have been extensively studied in medicinal chemistry . They have shown diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties . Aminopyrazoles, in particular, are advantageous frameworks that provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others .
Organic Synthesis
“4-amino-1-ethyl-1H-pyrazole-3-carboxamide” can serve as an important raw material and intermediate in organic synthesis . Pyrazole derivatives have been utilized in various sectors of the chemical industry, including medicine and agriculture .
Agrochemicals
Pyrazole derivatives are also used in the agrochemical industry . They can be used in the synthesis of various agrochemicals due to their versatile chemical properties.
Dye Manufacturing
In the dye industry, “4-amino-1-ethyl-1H-pyrazole-3-carboxamide” can be used as an intermediate . The amino group in the compound can react with other substances to form dyes with different colors.
Antibacterial Activity
Some pyrazole derivatives have shown antibacterial activity against both gram-negative and gram-positive organisms . Therefore, “4-amino-1-ethyl-1H-pyrazole-3-carboxamide” could potentially be used in the development of new antibacterial agents.
Antifungal Activity
In addition to antibacterial activity, some pyrazole derivatives have also demonstrated antifungal activity . This suggests that “4-amino-1-ethyl-1H-pyrazole-3-carboxamide” could be used in the development of antifungal agents.
Safety and Hazards
This compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H317, indicating that it may cause an allergic skin reaction . The precautionary statement is P280, advising to wear protective gloves and clothing .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as succinate dehydrogenase (sdh) in the case of some pyrazole carboxamides .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other pyrazole derivatives, which often bind to their targets and induce changes in their function .
Biochemical Pathways
Related compounds have been shown to affect various pathways, such as the electron transport chain in the case of sdh inhibitors .
Result of Action
Related compounds have been shown to have various effects, such as inhibiting the growth of certain fungi .
properties
IUPAC Name |
4-amino-1-ethylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKWBJQUPVMWDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271440 | |
Record name | 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
957490-45-8 | |
Record name | 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957490-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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